tert-Butyl (R)-2-(cyanomethyl)morpholine-4-carboxylate
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Overview
Description
tert-Butyl ®-2-(cyanomethyl)morpholine-4-carboxylate is a chemical compound with a molecular formula of C11H20N2O3. It is a morpholine derivative that features a tert-butyl group, a cyanomethyl group, and a carboxylate ester. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-2-(cyanomethyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and cyanomethyl reagents. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the process is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of tert-Butyl ®-2-(cyanomethyl)morpholine-4-carboxylate may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-2-(cyanomethyl)morpholine-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the cyanomethyl group to other functional groups such as amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
tert-Butyl ®-2-(cyanomethyl)morpholine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ®-2-(cyanomethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The cyanomethyl group can act as a reactive site for further chemical modifications, while the morpholine ring provides stability and solubility. The tert-butyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate
- tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate
Uniqueness
tert-Butyl ®-2-(cyanomethyl)morpholine-4-carboxylate is unique due to the presence of the cyanomethyl group, which imparts distinct reactivity and potential for further chemical transformations. This sets it apart from similar compounds that may lack this functional group and therefore exhibit different chemical behaviors and applications.
Biological Activity
tert-Butyl (R)-2-(cyanomethyl)morpholine-4-carboxylate is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C11H18N2O3
- Molecular Weight : 226.276 g/mol
- CAS Number : 220199-85-9
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator, influencing biochemical pathways critical for cellular functions. Its structure allows for specific binding to enzymatic sites, potentially altering their activity and leading to therapeutic effects.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant enzyme inhibition. For instance, studies have shown that morpholine derivatives can inhibit bacterial topoisomerases, which are essential for DNA replication and transcription in bacteria. This inhibition can lead to antibacterial effects against both Gram-positive and Gram-negative bacteria.
Compound | Target Enzyme | IC50 Value (nM) | Activity |
---|---|---|---|
7a | DNA gyrase | <10 | Potent |
7a | Topo IV | 8.0 | Potent |
Table 1: Enzyme Inhibition Profile of Related Compounds
Antibacterial Activity
The compound's structural characteristics suggest potential antibacterial properties. In vitro studies have demonstrated that similar compounds exhibit low nanomolar inhibitory concentrations against various bacterial strains, including multidrug-resistant Staphylococcus aureus.
Case Studies
-
Study on Morpholine Derivatives :
A recent study explored the antibacterial effects of morpholine derivatives, including this compound. The results indicated that these compounds could effectively inhibit the growth of resistant bacterial strains, showcasing their potential as new antibacterial agents . -
Mechanistic Insights :
Another investigation focused on the mechanism through which these compounds exert their effects on bacterial topoisomerases. The study revealed that the binding affinity to the enzyme's active site was crucial for their inhibitory action, providing insights into the design of more effective derivatives .
Applications in Drug Development
Given its biological activity, this compound is being investigated for its potential use in pharmaceuticals. Its ability to inhibit key enzymes involved in bacterial resistance makes it a candidate for developing new antibiotics.
Properties
Molecular Formula |
C11H18N2O3 |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
tert-butyl (2R)-2-(cyanomethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(14)13-6-7-15-9(8-13)4-5-12/h9H,4,6-8H2,1-3H3/t9-/m1/s1 |
InChI Key |
WHRDWLLTRDAEFB-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)CC#N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CC#N |
Origin of Product |
United States |
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